1-(2,2-difluorocyclopropyl)-N-methylmethanamine hydrochloride
Overview
Description
1-(2,2-difluorocyclopropyl)-N-methylmethanamine hydrochloride is a useful research compound. Its molecular formula is C5H10ClF2N and its molecular weight is 157.59 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Potential Therapeutic Applications
Synthesis of Tetracyclic Compounds for Antidepressant Effects
Compounds structurally related to 1-(2,2-difluorocyclopropyl)-N-methylmethanamine hydrochloride were synthesized for potential antidepressant effects. These compounds showed significant reduction in immobility in mice, indicating antidepressant effects (Karama et al., 2016).
Industrial Synthesis for Antidepressants
An improved industrial synthesis of sertraline hydrochloride, a closely related compound, demonstrated advantages over previous methods and highlights the importance of these compounds in pharmaceuticals (Vukics et al., 2002).
Chemical Reactivity and Applications
Reactivity in Chemical Synthesis
The reactivity of similar N-2-(1,1-dichloroalkylidene) cyclohexylamines was explored, showcasing the potential utility in various chemical syntheses (Kimpe & Schamp, 2010).
Peptide Synthesis Protectant
The N-dicyclopropylmethyl residue, structurally related to the compound , has been used in peptide synthesis as an amide bond protectant, demonstrating its utility in biochemistry (Carpino et al., 2009).
Synthesis of Nucleoside Analogues
Synthesis of difluorinated cyclopropanoid nucleoside analogues starting from (2,2-difluorocyclopropyl)methanol illustrates the versatility of this class of compounds in creating biologically relevant molecules (Csuk & Thiede, 2002).
Other Applications
Conversion to Weinreb Amides and N-methoxy or N-benzoxyamides
The synthesis of Weinreb amides and N-methoxy or N-benzoxyamides from carboxylic acids using related thiouronium salts demonstrates its role in organic synthesis (Bailén et al., 2001).
Role in Polymerization and Material Science
Studies on the polymerization of cyclic monomers and the synthesis of blue light-emitting polyamide suggest potential applications in material science and polymer chemistry (Moszner et al., 2003; Hamciuc et al., 2015).
Potential in Synthesizing Neurokinin-1 Receptor Antagonists
A compound structurally similar to this compound has been effective in synthesizing neurokinin-1 receptor antagonists, indicating its potential in developing novel therapeutics (Harrison et al., 2001).
Mechanism of Action
Target of Action
It’s known that the carbon atom 1 of the 1,1-difluorocyclopropane system, being attached directly to the fluorine atoms, has a significant partial positive charge and can be a site for nucleophilic attack .
Mode of Action
The mode of action of 1-(2,2-difluorocyclopropyl)-N-methylmethanamine hydrochloride involves its interaction with its targets through nucleophilic attack. The neighboring carbon atoms also possess partial positive charges, albeit less pronounced .
Biochemical Pathways
The compound is known to participate in both ring-forming and ring-opening reactions .
Pharmacokinetics
The presence of fluorine substituents can profoundly modify the physicochemical properties of the parent molecules, potentially affecting the compound’s bioavailability .
Result of Action
The compound’s ability to participate in synthetically useful reactions due to the presence of both, ring strain and of the gem -dihalomethylene fragment, suggests potential biological activity .
Properties
IUPAC Name |
1-(2,2-difluorocyclopropyl)-N-methylmethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N.ClH/c1-8-3-4-2-5(4,6)7;/h4,8H,2-3H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVPKNMOZTZBMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CC1(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2098064-73-2 | |
Record name | [(2,2-difluorocyclopropyl)methyl](methyl)amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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